Morpholine

Catalog No.
S536050
CAS No.
110-91-8
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine

CAS Number

110-91-8

Product Name

Morpholine

IUPAC Name

morpholine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N

SMILES

C1COCCN1

Solubility

Soluble (NTP, 1992)
Solluble in organic solvents
Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat
In water, 1.00X10+6 mg/L /miscible/
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCCN1

Description

The exact mass of the compound Morpholine is 87.0684 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)11.48 msolluble in organic solventsimmiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heatin water, 1.00x10+6 mg/l /miscible/1000 mg/mlsolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Biologically Relevant Compounds

Electrochemical Reaction with Quinoline

pH Adjustment in Power Plant Steam Systems

Synthesis of Morpholino Nucleosides

Preparation of Antibiotic Linezolid and Anticancer Agent Gefitinib

Corrosion Protection in Chemical Plants

Synthesis of Conformationally Restricted Bridged Morpholine Derivatives

Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones

Research, Therapeutics, and Beyond with Morpholino Antisense Oligos

Morpholine is an organic compound with the chemical formula O(CH₂CH₂)₂NH, characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms. It appears as a colorless, oily liquid with a distinctive amine odor. Morpholine is hygroscopic and weakly basic, making it soluble in water and various organic solvents such as ethanol, methanol, and acetone . It was first synthesized by Ludwig Knorr in the late 19th century, who mistakenly associated it with morphine due to its name .

Morpholine is a mild skin and eye irritant []. Inhalation can cause respiratory tract irritation. Chronic exposure may cause liver and kidney damage []. It is flammable with a low flash point and can form explosive mixtures with air at high vapor concentrations [].

Typical of secondary amines. It can react with acids to form salts, such as morpholinium chloride when treated with hydrochloric acid. The presence of the ether oxygen in its structure reduces its nucleophilicity compared to other secondary amines, leading to unique reactivity patterns . Key reactions include:

  • Alkylation Reactions: Morpholine can undergo alkylation, producing various derivatives.
  • Willgerodt Reaction: It can react with ethylene oxide to form products useful in organic synthesis .
  • Formation of Chloramines: Morpholine forms stable chloramines when reacted with halogens due to its reduced basicity .

Morpholine and its derivatives exhibit a variety of biological activities. They play significant roles in medicinal chemistry as pharmacophores, contributing to the development of several therapeutic agents. Notable examples include:

  • Antibiotics: Morpholine derivatives are involved in synthesizing antibiotics like linezolid.
  • Analgesics: Compounds such as dextromoramide are derived from morpholine.
  • Anticancer Agents: Morpholine is a structural component in drugs like gefitinib, used for cancer treatment .

Morpholine can be synthesized through several methods:

  • Dehydration of Diethanolamine: This method involves heating diethanolamine with a strong acid at high temperatures (around 150 °C) to remove water and produce morpholine .
  • Hydrogenation of Diethylene Glycol and Ammonia: A more common method today involves combining diethylene glycol and ammonia under hydrogen pressure (150–400 °C) with a catalyst (e.g., nickel or cobalt). The morpholine is then extracted by vaporization .
  • Reaction of Ether and Dry Ammonia: In this method, ether is mixed with dry ammonia and heated in a closed vessel to produce morpholine after venting excess ammonia .

Research indicates that morpholine interacts with various biological systems. Its role as a corrosion inhibitor highlights its interaction with metals, where it neutralizes acids that would otherwise cause damage. Additionally, studies on morpholine derivatives have shown potential pharmacological effects, leading to ongoing investigations into their therapeutic applications .

Similar Compounds: Comparison

Morpholine shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructureUnique Features
PiperidineC₅H₁₁NMore basic than morpholine; lacks ether oxygen.
PyrrolidineC₄H₉NFive-membered ring; less sterically hindered.
ThiomorpholineC₄H₉NSContains sulfur; exhibits different reactivity patterns due to sulfur's properties.

Morpholine's unique combination of amine and ether functionalities allows it to participate in diverse

Molecular Structure and Conformations

Morpholine is an organic chemical compound with the molecular formula C₄H₉NO, featuring a six-membered heterocyclic ring containing both nitrogen and oxygen atoms [1] [2]. The molecular structure consists of a saturated ring with four carbon atoms (in the form of -CH₂- groups), one nitrogen atom bearing a hydrogen atom, and one oxygen atom in an ether linkage [1] [3]. The molecular weight is 87.12 g/mol [1] [3] [4].

The morpholine molecule exists predominantly in chair conformations, similar to cyclohexane, due to their greater thermodynamic stability compared to boat conformations [5]. The presence of sp³ hybridization at the nitrogen center results in the nitrogen atom lying out of the plane defined by the four carbon atoms, creating two distinct conformational possibilities based on the orientation of the N-H bond [5].

Chair-Equatorial versus Chair-Axial Conformations

Theoretical calculations reveal that morpholine exists in two primary chair conformations: the equatorial-chair (Chair-Eq) and axial-chair (Chair-Ax) forms [5] [6]. In the equatorial-chair conformation, the N-H bond occupies an equatorial position relative to the ring, while in the axial-chair conformation, the N-H bond is oriented axially [5].

The dihedral angle between the N-H bond and the C-N-C plane is -121.0° for the equatorial conformation and 119.7° for the axial conformation [5]. Computational studies using uB97X-D/cc-pVTZ level of theory indicate that the equatorial-chair conformer is more stable than the axial-chair conformer by approximately 3.1 kJ/mol [5]. However, this small energy difference allows both conformers to coexist in the gas phase under jet-cooled conditions [5].

Advanced spectroscopic studies have determined the conformational stability between the two conformers to be 109 ± 4 cm⁻¹ (approximately 1.3 kJ/mol), with the Chair-Eq conformer being more stable [6]. The adiabatic ionization energies were measured as 8.1138 ± 0.0005 eV (65,442 ± 4 cm⁻¹) for the Chair-Eq conformer and 8.1003 ± 0.0005 eV (65,333 ± 4 cm⁻¹) for the Chair-Ax conformer [6].

Bond Angles and Molecular Geometry

The morpholine ring adopts a typical chair conformation with bond angles and geometries characteristic of six-membered saturated heterocycles [7]. Crystallographic studies reveal that morpholine exhibits hydrogen-bonded chain structures in the solid state, with NH⋯N distances of approximately 2.35 Å [7]. The molecular geometry is further stabilized by weak CH⋯O interactions with distances of approximately 2.63 Å [7].

The ring conformation can be described as having 98% of the puckering characteristic of an ideal cyclohexane chair [7]. The chair conformation dominates both in gas phase and crystal structures, with boat conformations being significantly less stable by approximately 25 kJ/mol [5].

Spectroscopic Characterization

Spectroscopic studies provide detailed insight into the conformational behavior of morpholine. Infrared spectroscopy reveals that both chair conformers contribute to the observed spectra, with characteristic bands that can be assigned to specific conformational states [5]. The N-H stretching vibrations appear at different frequencies for the two conformers: 3320 cm⁻¹ for the axial conformer and 3336 cm⁻¹ for the equatorial conformer, with these bands overlapping at approximately 3330 cm⁻¹ [5].

Nuclear magnetic resonance studies show that at room temperature, the chair conformation is maintained for the morpholine ring [8]. The ¹H NMR spectra exhibit characteristic patterns with spin-spin coupling constants that can be deduced from resolution-enhanced proton spectra [8]. The NMR pattern for morpholine is distinctive, showing an AA'XX' spectrum with chemical shift differences of approximately 0.80 ppm between protons adjacent to oxygen versus nitrogen [9].

Physical Properties

Boiling and Melting Points

Morpholine is a colorless liquid at room temperature with well-defined thermal properties. The boiling point ranges from 126-130°C at standard atmospheric pressure (1013 hPa), with most sources reporting values between 128-129°C [4] [10] [11]. The melting point (freezing point) is consistently reported as approximately -5°C, with specific values ranging from -4.9°C to -7°C [4] [10] [11].

PropertyValueReference
Boiling Point128.9°C (1013 hPa) [10]
Boiling Point126-129°C [11]
Melting Point-4.9°C [11]
Melting Point-5°C [10]

Density and Viscosity

Morpholine exhibits a density slightly higher than water. At 20°C, the density is reported as 1.00-1.003 g/cm³, with most precise measurements showing 0.996 g/mL at 25°C [4] [10] [11]. The specific gravity at 20°C ranges from 1.001-1.003 g/cm³ [11].

Viscosity measurements at 20°C indicate a value of 2.5 centipoise (cP) [11]. This relatively low viscosity is consistent with morpholine's liquid state at room temperature and its molecular structure.

PropertyValueTemperatureReference
Density0.996 g/mL25°C [4]
Density1.00 g/cm³20°C [10]
Specific Gravity1.001-1.003 g/cm³20°C [11]
Viscosity2.5 cP20°C [11]

Solubility Parameters

Morpholine demonstrates excellent solubility characteristics, being completely miscible with water in all proportions [12] [3] [11]. This high water solubility is attributed to the presence of both the amine nitrogen, which can form hydrogen bonds as both donor and acceptor, and the ether oxygen, which serves as a hydrogen bond acceptor [12].

The compound is also highly soluble in various organic solvents including aromatic hydrocarbons, alcohols, ketones, ethers, and other organic solvents [11]. It shows good solubility in ethyl acetate, ethanol, methanol, and acetone [3]. However, morpholine has limited solubility in mineral oils and aliphatic hydrocarbons [11].

The logarithm of the octanol-water partition coefficient (logP) is -0.394, indicating the hydrophilic nature of the compound [13]. The logarithm of water solubility (log₁₀WS) is 1.06 [13].

Vapor Pressure and Thermodynamic Properties

Morpholine exhibits significant vapor pressure at ambient temperatures. At 20°C, the vapor pressure is 10 hPa, while at 38°C it increases to 31 mmHg [4] [10]. The vapor density is reported as 3 times that of air [4].

Thermodynamic properties have been extensively studied. The enthalpy of vaporization is 45.30 ± 0.50 kJ/mol [13]. Critical properties include a critical temperature of 618 K and critical pressure of 5470 kPa [13]. The critical volume is 0.253 m³/kmol with a critical compressibility factor of 0.2693 [13].

Heat capacity measurements show that the liquid heat capacity at 298.15 K is 164.8 J/(mol·K) [14]. The enthalpy of formation for the liquid state is -186.7 ± 0.6 kJ/mol, while the enthalpy of combustion is -2673.6 ± 0.6 kJ/mol [14].

PropertyValueUnitsReference
Vapor Pressure (20°C)10hPa [10]
Vapor Pressure (38°C)31mmHg [4]
Enthalpy of Vaporization45.30 ± 0.50kJ/mol [13]
Critical Temperature618K [13]
Critical Pressure5470kPa [13]
Heat Capacity (liquid, 298.15 K)164.8J/(mol·K) [14]

Spectroscopic and Analytical Data

Infrared Spectroscopy

Infrared spectroscopy of morpholine reveals characteristic absorption bands that provide insight into both molecular structure and conformational behavior. The C-H stretching region (2600-3150 cm⁻¹) shows multiple bands at approximately 2820, 2848, 2907, 2939, and 2954 cm⁻¹ [5]. These bands are well-reproduced by theoretical calculations for both chair conformers.

The N-H stretching region (3200-3500 cm⁻¹) is particularly informative for conformational analysis. The N-H stretching vibrations appear at 3320 cm⁻¹ for the axial conformer and 3336 cm⁻¹ for the equatorial conformer, with these bands overlapping at approximately 3330 cm⁻¹ [5]. The observation of both frequencies confirms the coexistence of both chair conformers in the gas phase.

High-resolution infrared studies using vibrational excitation via IR absorption have enabled conformer-specific analysis. The Chair-Eq conformer shows characteristic peaks at 2974 and 2864 cm⁻¹, while the Chair-Ax conformer exhibits a distinct peak at 2963 cm⁻¹ [6]. Additional peaks at 2832 and 2952 cm⁻¹ are associated with vibrational modes of both conformers [6].

Frequency (cm⁻¹)AssignmentConformer
2820, 2848, 2907, 2939, 2954C-H stretchingBoth
3320N-H stretchingAxial
3336N-H stretchingEquatorial
2974Vibrational modeEquatorial
2963Vibrational modeAxial

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy provides detailed structural information about morpholine and its conformational dynamics. ¹H NMR spectra of morpholine show characteristic patterns consistent with chair conformation of the six-membered ring [8]. The spectra exhibit spin-spin coupling constants that can be analyzed to determine conformational preferences [8].

The ¹H NMR pattern for morpholine is distinctive, resembling an AA'XX' spectrum with a chemical shift difference of 0.80 ppm between different types of protons [9]. Protons adjacent to oxygen appear at approximately 3.86 ppm, while protons adjacent to nitrogen resonate at approximately 3.04 ppm [9]. The coupling pattern shows fine structure that reflects the fixed chair conformation and the gauche arrangement of protons [9].

¹³C NMR data for morpholine and N-substituted derivatives have been extensively studied using various 2D NMR techniques including COSY, NOESY, gHMBC, and gHMQC experiments [8]. These studies confirm the chair conformation and provide detailed assignments of carbon resonances.

The NMR pattern shows two negative correlations in DEPT-HSQC experiments, indicating the presence of CH₂ groups [15]. The carbon at approximately 67 ppm is characteristic of carbons adjacent to electronegative atoms such as oxygen [15].

Mass Spectrometry

Mass spectrometric analysis of morpholine reveals characteristic fragmentation patterns. The molecular ion appears at m/z = 87, corresponding to the molecular weight [5]. Major fragment ions include m/z = 86, arising from loss of a hydrogen atom (C₄H₈NO⁺), and m/z = 57, resulting from loss of a CH₂O radical to form C₃H₇N⁺ [5].

The fragmentation pathways follow predictable patterns:

  • C₄H₉NO + hν → C₄H₈NO⁺ + H + e⁻ (m/z = 86)
  • C₄H₉NO + hν → C₃H₇N⁺ + CH₂O + e⁻ (m/z = 57)

High-resolution mass spectrometry techniques, including vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, have been employed to study conformer-specific photoionization dynamics [16]. These advanced techniques enable precise determination of adiabatic ionization energies for individual conformers [16].

Crystallographic Studies

X-ray crystallographic studies of morpholine have been conducted at low temperatures to determine precise structural parameters. Morpholine crystallizes at 150 K in the orthorhombic space group P2₁2₁2₁ with one molecule per asymmetric unit [7]. The crystal structure is characterized by the formation of NH⋯N hydrogen-bonded chains with NH⋯N distances of 2.35 Å [7].

The molecular conformation in the crystal is the chair form with the hydrogen atom in an equatorial position [7]. The puckering analysis indicates that 98% of the ring conformation corresponds to an ideal cyclohexane chair [7]. The crystal packing involves weak CH⋯O interactions between molecules in neighboring chains, with interaction distances of 2.63 Å [7].

Crystal structure analysis reveals that the morpholine molecules adopt a layered arrangement similar to hexagonal close-packed structures [7]. The hydrogen bonding occurs between layers, with molecules rotated relative to those in cyclohexane-II to accommodate the hydrogen bonding interactions [7].

Crystallographic studies of morpholine derivatives provide additional structural insights. For example, morpholin-4-ium cinnamate crystallizes in the triclinic space group P-1 with specific unit cell parameters: a = 5.7365 Å, b = 9.7526 Å, c = 11.7760 Å, with angles α = 103.270°, β = 93.468°, γ = 105.493° [17].

ParameterValueUnitsReference
Space GroupP2₁2₁2₁- [7]
Temperature150K [7]
NH⋯N Distance2.35Å [7]
CH⋯O Distance2.63Å [7]
Chair Puckering98% ideal [7]

Amine Functionality

Morpholine exhibits typical secondary amine reactivity, with the nitrogen atom serving as both a nucleophilic center and a basic site [1] [2]. The amine functionality undergoes protonation readily in acidic conditions, forming the morpholinium cation through the equilibrium: Morpholine + H⁺ ⇌ Morpholinium⁺ [3] [4]. This protonation occurs with a measured pKa of 8.36 in water at 25°C, indicating moderate basicity [5] [6].

The nitrogen atom in morpholine participates in typical secondary amine reactions, including alkylation, acylation, and condensation reactions [2]. However, the presence of the adjacent oxygen atom significantly modulates these reactions through electronic effects. The electron-withdrawing nature of the oxygen reduces the electron density on nitrogen, making morpholine less nucleophilic and less basic compared to purely hydrocarbon-based secondary amines [6] [7].

Morpholine readily forms stable chloramine derivatives, a property that distinguishes it from more nucleophilic secondary amines like piperidine [2]. This stability results from the reduced nucleophilicity of the nitrogen center due to the inductive effect of the oxygen atom.

Ether Functionality

The ether oxygen in morpholine contributes significantly to the compound's overall reactivity profile, though it is considerably less reactive than the amine nitrogen [1] [8]. The oxygen atom primarily functions as a hydrogen bond acceptor and participates in coordination interactions with metal centers and polar molecules [9].

Unlike simple ethers, the cyclic ether functionality in morpholine is constrained within the six-membered ring, affecting its accessibility and reactivity. The oxygen atom exhibits typical ether-like behavior, including resistance to nucleophilic attack under normal conditions and stability toward basic reagents [10].

The ether oxygen plays a crucial role in morpholine's solvation properties and its ability to form complexes with various substrates. This functionality enables morpholine to serve as a bidentate ligand in coordination chemistry, where both the nitrogen and oxygen atoms can participate in metal binding [11].

Dual Reactivity Patterns

The unique dual functionality of morpholine, combining both amine and ether characteristics within a single heterocyclic framework, creates distinctive reactivity patterns not observed in monofunctional compounds [8] [12]. This dual nature results in ambiphilic behavior, where morpholine can act as both an electron donor through its nitrogen center and as a coordinating ligand through its oxygen atom.

The interplay between the amine and ether functionalities manifests in several important ways. The electron-withdrawing effect of the oxygen atom reduces the basicity and nucleophilicity of the nitrogen, creating a more balanced and controlled reactivity profile [6]. This modulation is quantified by the significant difference in basicity between morpholine (pKa 8.36) and piperidine (pKa 11.0) [5] [6].

Research has demonstrated that morpholine's dual functionality enables unique catalytic applications, particularly in reactions requiring both basic and coordinating properties [13]. The compound can simultaneously activate substrates through hydrogen bonding via the oxygen atom while providing nucleophilic assistance through the nitrogen center.

Acid-Base Properties

pKa Values and Protonation

Morpholine exhibits well-characterized acid-base behavior with a conjugate acid pKa of 8.36 in water at 25°C [5] [14]. This value places morpholine in the category of weak to moderate bases, significantly less basic than ammonia (pKa 9.25) and considerably less basic than piperidine (pKa 11.0) [6] [14].

The protonation equilibrium follows the relationship: Morpholine + H⁺ ⇌ Morpholinium⁺, with the corresponding base dissociation constant (Kb) measured as 2.14 × 10⁻⁶ [15]. The pH of a 1% morpholine solution in water is approximately 10.6, confirming its basic character [9].

PropertyValueComparison
pKa (conjugate acid)8.36 (H₂O, 25°C)Lower than piperidine (11.0)
Kb2.14 × 10⁻⁶Moderate base strength
pH (1% solution)10.6Alkaline solution

Temperature and solvent effects significantly influence morpholine's acid-base properties. In non-aqueous solvents, the pKa values can shift considerably, with DMSO generally showing higher pKa values compared to water due to differential solvation effects [5].

Salt Formation

Morpholine readily forms stable salts with various acids through protonation of the nitrogen atom [1] [16] [4]. The most commonly studied example is morpholinium chloride, formed by the reaction: Morpholine + HCl → Morpholinium chloride [3] [17]. These salt formations are typically quantitative under appropriate conditions and result in crystalline, water-soluble products.

The salt formation process involves complete proton transfer from the acid to the morpholine nitrogen, creating a cationic species that can be crystallized with appropriate counterions [18]. The morpholinium cation maintains the chair conformation of the parent molecule while bearing a positive charge localized on the nitrogen atom.

Salt formation significantly alters morpholine's physical and chemical properties, including increased water solubility, altered melting points, and modified stability profiles [19]. These modifications are particularly important in pharmaceutical applications where salt forms are used to optimize drug properties.

Nucleophilic Properties

Comparison with Similar Heterocycles

Morpholine demonstrates reduced nucleophilicity compared to other common cyclic secondary amines, primarily due to the electron-withdrawing effect of the ring oxygen [6] [7]. Quantitative nucleophilicity parameters (N) have been determined in various solvents, with morpholine showing N = 15.62 in water and N = 15.65 in acetonitrile [20].

HeterocycleNucleophilicity (N, H₂O)pKaElectronic Effect
Morpholine15.628.36Electron-withdrawing O reduces reactivity
Piperidine18.1311.0Standard secondary amine behavior
Pyrrolidine17.811.3Enhanced reactivity (5-membered ring)
Piperazine16.99.8Two nitrogens, moderate basicity

The reduced nucleophilicity of morpholine compared to piperidine (18.13 vs 15.62 in water) reflects the significant electronic impact of the oxygen substituent [20] [7]. This difference has important implications for reaction selectivity and mechanism, making morpholine a more controlled nucleophile in synthetic applications.

Studies have shown that morpholine enamines are orders of magnitude less reactive than corresponding pyrrolidine or piperidine enamines [13]. This reduced reactivity is attributed to the higher ionization potential of morpholine and the increased pyramidalization of morpholine-derived enamines.

Steric and Electronic Effects

The nucleophilic behavior of morpholine is governed by both steric and electronic factors operating within the six-membered heterocyclic framework [21] [22]. The chair conformation of morpholine provides moderate steric accessibility to the nitrogen lone pair, comparable to piperidine but less accessible than the five-membered pyrrolidine ring.

Electronic effects dominate the nucleophilic properties, with the oxygen atom's electron-withdrawing inductive effect significantly reducing the electron density on nitrogen [6]. This effect is quantified by the substantial difference in nucleophilicity parameters and basicity compared to purely hydrocarbon analogs.

Computational studies have revealed that the electron-withdrawing effect of oxygen increases the ionization potential of morpholine, making it a less effective electron donor compared to piperidine [13]. The presence of the oxygen atom also affects the orbital hybridization and geometry around nitrogen, contributing to reduced nucleophilic reactivity.

Steric hindrance in morpholine is moderate, primarily arising from the six-membered ring framework [23]. However, this steric effect is secondary to the electronic effects in determining overall nucleophilic behavior. Research has shown that substitution patterns on the morpholine ring can further modulate both steric and electronic properties, allowing for fine-tuning of reactivity [24].

Oxidation and Reduction Behavior

Oxidative Stability

Morpholine exhibits moderate oxidative stability under ambient conditions but becomes susceptible to oxidative degradation under elevated temperatures and in the presence of strong oxidizing agents [25] [26]. The compound's oxidative stability is significantly influenced by environmental factors including temperature, oxygen concentration, and the presence of catalytic metals.

Studies of morpholine oxidation by cytochrome P450 enzymes have revealed that the primary oxidation pathway involves C-N bond cleavage rather than N-oxidation [25]. This biological oxidation mechanism produces 2-(2-aminoethoxy)acetate as the initial metabolic product, indicating that morpholine undergoes ring-opening oxidation under enzymatic conditions.

Thermal stability studies have shown that morpholine maintains stability up to approximately 150°C, but degradation rates increase significantly at temperatures of 175°C and above [26]. The degradation kinetics follow first-order behavior with activation energies characteristic of C-N bond homolysis processes.

Industrial applications have demonstrated that morpholine decomposes reasonably slowly in the absence of oxygen even at high temperatures and pressures typical of steam power systems [1] [16]. This thermal stability makes morpholine suitable for high-temperature applications such as boiler water treatment, where it functions as a volatile corrosion inhibitor.

Electrochemical Properties

Morpholine exhibits well-defined electrochemical behavior with characteristic oxidation and reduction potentials that depend on solvent and electrolyte conditions [27] [28] [29]. The first oxidation potential occurs at approximately +1.18 V versus saturated calomel electrode (SCE) in dimethylformamide, corresponding to the formation of a morpholine radical cation [27].

Electrochemical PropertyValue/DescriptionConditions
First oxidation potential~1.18 V vs SCEDMF solvent
Oxidation mechanismN-centered radical formationRoom temperature
ReversibilityQuasi-reversibleDepends on scan rate
Radical stabilityEPR-detectable at RTCH₂Cl₂ solvent

The oxidation process involves electron removal from the nitrogen lone pair, generating a nitrogen-centered radical cation [27] [30]. This radical species has been successfully detected and characterized using electron paramagnetic resonance (EPR) spectroscopy at room temperature, providing direct evidence for the oxidation mechanism [27].

Electrochemical studies using carbon nanotube and graphene-modified electrodes have demonstrated enhanced sensitivity for morpholine detection, with theoretical detection limits of 1.0-1.3 mg/L achieved using differential pulse voltammetry [29]. These modifications promote electrocatalytic activity toward morpholine electro-oxidation through improved electrode surface properties.

Recent research has explored morpholine's role in photoredox catalysis, where it serves as an efficient electron donor in reductive quenching cycles [28] [31]. The compound's oxidation potential makes it suitable for photocatalytic applications involving iridium and ruthenium photocatalysts, where it regenerates reduced catalyst species through sacrificial electron donation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents.
Liquid
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]

Color/Form

Colorless liquid
Mobile liquid
Colorless liquid [Note: A solid below 23 degrees F].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Boiling Point

264 °F at 760 mmHg (NTP, 1992)
128 °C
129 °C
264 °F

Flash Point

100 °F (NTP, 1992)
38 °C
Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C
35 °C c.c.
98 °F (open cup)
(oc) 98 °F

Heavy Atom Count

6

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3 (Air = 1)
Relative vapor density (air = 1): 3.00
3

Density

1 at 68 °F (USCG, 1999)
1.007 at 20 °C/4 °C
Bulk density = 8.34 lb/gal at 20 °C
Relative density (water = 1): 1.0
1.007

LogP

-0.86 (LogP)
log Kow = -0.86
-0.86

Odor

Characteristic amine
Penetrating
Weak, ammonia- or fish-like odo

Odor Threshold

Odor Threshold Low: 0.01 [mmHg]
Odor Threshold High: 0.07 [mmHg]
Detection odor threshold from AIHA (mean = 0.011 ppm)
Air: 0.01 ppm (v/v)
The absolute and recognition threshold odor index of 101 petrochemicals /were tested/ using a trained panel. During a 20 min exposure, 0.036 mg morpholine/cu m was recognized by 50% of the panel and 0.5 mg morpholine/cu m by all of the panel (giving an odor index of 65.9). It was described as an unpleasant fishy smell.

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitric oxide/.

Appearance

Solid powder

Melting Point

23.2 °F (NTP, 1992)
-4.8 °C
MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/
Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/
-4.9 °C
-5 °C
23.2 °F
23 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8B2ZCK305O

Related CAS

10024-89-2 (hydrochloride)
34668-73-0 (phosphate[3:1])
58464-45-2 (hydriodide)
63079-67-4 (unspecified phosphate)
76088-23-8 (sulfite[1:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Therapeutic Uses

Morpholine has antibacterial and antimycotic properties, as has been demonstrated on pathogenic organisms.
Morpholine, like other amines, shows antibacterial and anti-mycotic action. /It was/ demonstrated that 0.5% morpholine inhibits the growth of a variety of pathogenic bacteria on agar plates and in liquid medium. Application of 10% morpholine was shown to cure an experimental mycosis in guinea pigs caused by Trychophyton mentagrophytes var. granulosum. The pH was not specified.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known.
Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.

Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992)
10.1 [mmHg]
10.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.06
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine.
Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).

Other CAS

110-91-8
61791-40-0

Absorption Distribution and Excretion

The results of a variety of in vivo and in vitro experiments suggested that the kidneys were the primary route of elimination of morpholine in the rabbit. Morpholine was not bound to serum proteins and was excreted 90% unchanged. The concentration of [14C]morpholine in the renal cortex was 6.6 times the concentration in the blood, and in the renal medulla was 15.3 times the concentration in the blood after 30 min after the intravenous injection of single boluses of labeled compound. The chemical appeared to be distributed mainly to the extracellular space, and its rate of elimination was enhanced by acidification of the urine.
Morpholine is well absorbed after oral and dermal administration and inhalation. Distribution studies showed that in rabbits, following inhalation or injection, the highest concentrations of morpholine were found in the kidney, whereas, in rats, high concentrations were found in muscle. In mice, rats, hamsters, guinea-pigs, and rabbits, almost all ingested or intravenously or intraperitoneally injected morpholine was excreted unchanged in the urine. In guinea-pigs, the metabolite N-methylmorpholine-N-oxide was identified. Only 0.5% was eliminated as CO2.
Female New Zealand rabbits (number not given) were exposed to morpholine (905 mg/ci m) for 5 hr by nose-only inhalation. At the end of the exposure, the animals were sacrificed and the tissue and body fluids analyzed. Concentrations of morpholine were highest in urine (324 mg/L) and kidney (118 mg/kg), the other tissues having concentrations below 40 mg/kg.
Elimination of (14)C from labeled morpholine (intraperitoneal injection) through expired air is minimal. In rats, experiments have shown that only about 0.5% of the dose of radioactively labelled morpholine is exhaled as (14)CO2. In rabbits 0.0008% of the administered dose was (14)CO2.
For more Absorption, Distribution and Excretion (Complete) data for Morpholine (14 total), please visit the HSDB record page.

Metabolism Metabolites

There is ample evidence that this substance can be nitrosated to the carcinogenic N-nitrosomorpholine (NMOR) by reactions ... within the human body ... NMOR may be formed following concomitant administration of morpholine and nitrite or nitrous oxide under physiological conditions.
Immunostimulation of rats by intraperitoneal treatment with E. coli lipopolysaccharide (LPS; 1 mg/kg) led to a large increase in urinary nitrate and urinary metabolites of NMOR (N-nitrosomorpholine) when morpholine (80 umol/kg) and L-arginine (400 umol/kg) were injected intraperitoneally. The replacement of LPS with nitrate (330 umol/kg intraperitoneal) did not increase urinary metabolites of NMOR. This result is consistent with endogenous nitrosation of morpholine by nitrogen oxide (NO) from oxidation of the guanido group of arginine by induced NO synthase.
In vitro nitrosation of morpholine has been reported. NMOR (N-nitrosomorpholine) was formed when morpholine was added to human saliva. Additionally, a new type of metabolite, N-cyanomorpholine, was identified in human saliva.
A method /was developed/ to monitor the in vivo formation of NMOR (N-nitrosomorpholine) by measuring N-nitroso (2-hydroxyethyl)glycine, its major urinary metabolite. The formation of NMOR was measured in F-344 rats over wide range of doses of morpholine (38.3 - 0.92 umol) and sodium nitrite (191 - 4.8 umol). According to estimates ..., 0.5 to 12% of the morpholine, depending on the dose, was nitrosated.
For more Metabolism/Metabolites (Complete) data for Morpholine (11 total), please visit the HSDB record page.

Wikipedia

Morpholine
Milnacipran

Biological Half Life

After ip admin of 125 mg/kg (14)C-morpholine (50 uCi)/animal, the blood plasma half-lives in the rat, hamster, and guinea pig were 115, 120, and 300 min, respectively.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Morpholine is prepared by condensation of ethylene oxide with ammonia...
Dehydration of diethanolamine by strong acid at elevated temperature (Former method)
Prepd by dehydrating diethanolamine
Morpholine can be obtained from diethanolamine by cyclization with sulfuric acid or via diethanolamine hydrochloride or from di(2-chloroethyl) ether and ammonia. Industrially more important is the amination of diglycol under hydrogen pressure and over a cobalt or nickel catalyst.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Primary Metal Manufacturing
Rubber Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Utilities
Morpholine: ACTIVE
Morpholine, 4-soya alkyl derivs.: ACTIVE
Morpholine is listed by the Cosmetic Ingredient Review as an ingredient used in cosmetics, although there are insufficient data to substantiate safety. Morpholine is listed in Annex II of the EEC Cosmetics Directive. Annex II lists compounds that must not be used in cosmetic formulations. In Germany, the use of morpholine in cosmetic preparations has been forbidden since 1985 and in the EU since 1986.
Because water and morpholine have similar volatilities and the latter is an anticorrosion agent, it is useful in steam cycles, aqueous hydraulic liquids, and similar systems.
An aqueous solution of morpholine (2 M) can be used for removing carbon dioxide, hydrogen sulfide, or hydrogen cyanide from gases.
/Morpholines are/ a group of systemic fungicides active against powdery mildew of cereals, including dodemorph and tridemorph. /Morpholines/

Analytic Laboratory Methods

Method: OSHA PV2123; Procedure: gas chromatography using a flame ionization detector; Analyte: morpholine; Matrix: air; Detection Limit: 45 ppb (160 ug/cu m).
Matrix: air; procedure: adsorption on silica gel, desorption with 0.05 molar sulfuric acid, gas chromatography.
Gas chromatographic determination of morpholine in the presence of isopropanol, toluene, and xylene in the work atmosphere. Morpholine has a sensitivity of 10 ppm.

Clinical Laboratory Methods

Gas chromatographic method for determining morpholine in urine, blood, & biological tissues.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Morpholine must be stored to avoid contact with strong acids, such as nitric acid, and strong oxidizers, such as chlorine dioxide, bromine, nitrates, and permanganates, since violent reactions occur.
Separate from oxidizing materials and acids. Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Morpholine should be protected from atmospheric moisture and carbon dioxide. As morpholine corrodes copper, aluminum, zinc, and galvanized surfaces, the compound should be stored in iron or steel containers, preferably located outdoors, above ground, and surrounded by dykes to contain spills or leaks.
Keep containers closed and store in a cool, dark place.
Unstable if stored in copper or zinc containers.

Interactions

A group of seven female Sprague-Dawley rats /were fed/ 5 g morpholine together with 5 g nitrite/kg diet for 12 weeks. After 39 weeks, all of the animals developed hepato-cellular adenomas, six out of the seven hepatocellular carcinomas, two hemangioendotheliomas of the liver, one a cyst-adenocarcinoma of the liver, and one a renal adenoma. Rats fed morpholine or nitrite alone did not develop tumors.
Pregnant rats /were fed/ on a diet containing various concentrations of morpholine, sodium nitrite, and NMOR (N-nitrosomorpholine) ... Hepatocellular carcinoma and hemangio-sarcomas of the liver and angiosarcoma of the lungs were the most common tumors observed in the rats. The neoplasms induced by nitrite and morpholine were morphologically similar to those induced by NMOR. High concentrations (1000 mg/kg) of morpholine and nitrite together were carcinogenic to rats. When the morpholine concentration was reduced and the nitrite concentration remained high, the incidence of hepatic cell carcinomas decreased with a linear dose-response relationship. When morpholine concentration remained high, with decreasing nitrite concentration, the number of hepatic tumors was sharply reduced. This agrees with the observation in vitro that the nitrosation of morpholine depends on the square of the nitrite concentration.
Groups of 40 male MRC Wistar rats were treated for 2 yr with either 10 g morpholine/kg diet and drinking-water containing 3 g sodium nitrite/L, or with drinking-water containing 0.15 g NMOR/L. In both cases, one group of rats was also given sodium ascorbate (22.7 g/kg diet). The results of treatment with morpholine plus nitrite or with NMOR were similar to those reported /in the feeding experiments/. When ascorbate was present, the liver tumors induced by morpholine plus nitrite had a longer induction period (93 vs 54 weeks) and a slightly lower incidence (49% vs 65%). However, ascorbate did not affect liver tumor induction by preformed NMOR. Of those treated with morpholine, nitrite, and ascorbate, 21/39 animals developed forestomach tumors. In a similar study using Syrian hamsters, a high morpholine, high nitrite diet (1000 mg/kg) induced liver cancer in some animals. In contrast, hamsters fed NMOR in the diet seemed to have greater resistance to tumor induction.
Bis(2,2-dimethyl-4-methanesulfonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (MIDQ-DA) inhibited liver necrosis induced in rats by simultaneous admin of morpholine and sodium nitrite.
For more Interactions (Complete) data for Morpholine (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
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